1-(4-Chlorophenyl)-3-buten-1-ol
Overview
Description
1-(4-Chlorophenyl)-3-buten-1-ol is a chemical compound with notable characteristics in its structure and properties. It has been the subject of various studies, particularly in the context of its synthesis, molecular structure, and reactivity.
Synthesis Analysis
The synthesis of compounds related to this compound often involves reactions that yield complex molecular structures. For instance, the synthesis and properties of similar compounds have been described in studies. These processes typically involve intricate reactions yielding a final product with unique structural features (Fu et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively analyzed. In particular, crystallography studies have revealed detailed aspects of the molecular arrangement and geometry. For instance, studies have reported on the crystal structures of similar compounds, highlighting intricate structural details like hydrogen-bonded dimers and π-stacked chains (Lastovickova et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound are varied, with the compound participating in different types of reactions depending on the conditions and reactants involved. The compound's reactivity has been explored through various studies, revealing insights into its potential for forming diverse chemical structures (Uneyama et al., 1983).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. Studies involving compounds with similar structures have provided insights into these properties. Crystal growth and characterization studies are particularly relevant in understanding these physical aspects (Crasta et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound include reactivity, stability, and interactions with other molecules. These properties are often explored through computational methods and experimental studies. Research on similar compounds has delved into aspects like hyperpolarizability, molecular electrostatic potential, and NBO analysis (Adole et al., 2020).
Scientific Research Applications
Olefins Reaction with α-Cyanoacetamide : Phenyl or 4-chlorophenyl-substituted olefins, like 1-(4-Chlorophenyl)-3-buten-1-ol, react with α-cyanoacetamide in the presence of manganese(III) acetate to form 2-butenamides and 2-buten-4-olides. This study suggests potential applications in synthesizing complex organic compounds (Sato, Nishino, & Kurosawa, 1987).
Palladium-Catalyzed Carbonylation : This research shows the efficient synthesis of γ-butyrolactones through palladium(II)-catalyzed dicarbonylation of 3-buten-1-ols. The process demonstrates the utility of these compounds in complex organic syntheses (Tamaru, Hojo, & Yoshida, 1991).
Structural Analysis of Chlorophenyl Ethanol : An investigation into the structure of (S)-1-(4-chlorophenyl)ethanol, which is closely related to this compound, and its complexes. This study is significant for understanding the molecular geometry and interactions in similar compounds (Rondino et al., 2016).
Reaction with Lewis Acids : The study examines the reaction of 4-penten-1-ol, similar to this compound, with Lewis acids, showing potential applications in thiocyclization and other chemical transformations (Benati, Capella, Montevecchi, & Spagnolo, 1994).
Synthesis and Bromination Study : This research involves the synthesis of (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol, a compound structurally similar to this compound. It provides insights into the intramolecular coordination and bromination reactions (Fu et al., 2010).
properties
IUPAC Name |
1-(4-chlorophenyl)but-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJODRJDLQVBTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374029 | |
Record name | 1-(4-Chlorophenyl)-3-buten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14506-33-3 | |
Record name | 1-(4-Chlorophenyl)-3-buten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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